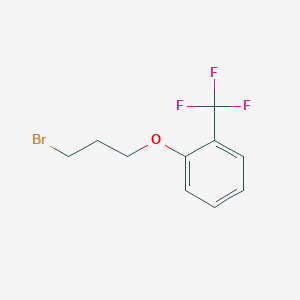

1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene

Vue d'ensemble

Description

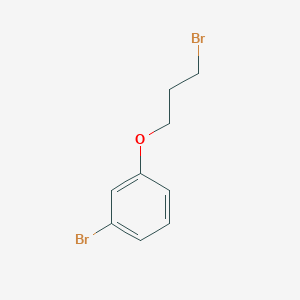

1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene, also known as 3-bromopropoxy-2-trifluoromethylbenzene, is a heterocyclic compound with a wide range of applications in organic synthesis and scientific research. It is a colorless liquid with a boiling point of 120°C, and a molecular weight of 197.02 g/mol. 3-bromopropoxy-2-trifluoromethylbenzene can be synthesized from the reaction of bromoacetone and trifluoromethylbenzene in aqueous solution. This compound has been used as a reagent in a variety of organic synthesis reactions, such as the synthesis of polymers, dyes, and drugs. Additionally, it is used as a solvent for a variety of organic reactions.

Applications De Recherche Scientifique

Synthesis and Characterization of New Fluorine-Containing Polymers

The synthesis and characterization of new fluorine-containing polyethers demonstrate the utility of compounds like 1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene in creating materials with unique properties such as low dielectric constants and high thermal stability. For instance, a highly fluorinated monomer, obtained by reacting similar compounds, was used to produce soluble, hydrophobic polyethers with moderate thermal stability and low dielectric constants, desirable for various applications in electronics and materials science (Fitch et al., 2003).

Development of New Synthetic Routes in Organic Chemistry

Research on trifluoromethyl-substituted pyridines has expanded the toolbox of organic synthesis, showing how derivatives of 1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene can be functionalized to produce compounds with significant applications in pharmaceuticals and agrochemicals. The displacement of iodine by in situ generated (trifluoromethyl)copper has been a pivotal step in this direction, providing an efficient method to introduce trifluoromethyl groups into pyridines (Cottet & Schlosser, 2002).

Innovative Materials for Electronics and Optoelectronics

The study of end-quenching of tert-chloride-terminated polyisobutylene with alkoxybenzenes reveals the potential of 1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene in the development of advanced materials. This research demonstrates the precise control over polymer chain-end functionality, which is crucial for designing materials with specific electronic properties (Yang & Storey, 2015).

Contributions to Green Chemistry and Catalysis

Efforts to synthesize and investigate peripherally tetra-substituted phthalocyanine bearing compounds, derived from reactions involving similar bromo- and trifluoromethyl-functionalized compounds, underscore the significance of 1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene in green chemistry. These compounds exhibit remarkable electrochemical properties, suggesting their potential in catalysis and renewable energy applications (Aktaş Kamiloğlu et al., 2018).

Advanced Synthesis Techniques for Organic Intermediates

The development of methods for the synthesis of complex organic intermediates, like 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, starting from brominated and alkoxy-functionalized benzenes, highlights the role of 1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene in facilitating the preparation of key building blocks in organic synthesis. This work contributes to pharmaceutical and materials science research by providing access to a wide range of functionalized aromatic compounds (We, 2015).

Propriétés

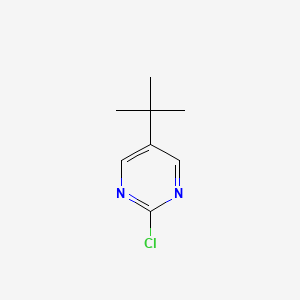

IUPAC Name |

1-(3-bromopropoxy)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c11-6-3-7-15-9-5-2-1-4-8(9)10(12,13)14/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOXHDINFLNKOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3106052.png)

![Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B3106063.png)

![(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine](/img/structure/B3106113.png)